molecular formula C9H8N4O B8766450 1-[4-(2H-Tetrazol-5-yl)phenyl]ethan-1-one

1-[4-(2H-Tetrazol-5-yl)phenyl]ethan-1-one

Cat. No. B8766450
M. Wt: 188.19 g/mol
InChI Key: QXMXYILXMWRJIZ-UHFFFAOYSA-N
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Patent
US07094801B2

Procedure details

Ex-78A: A suspension of 4-acetylbenznitrile (2.9 g, 20.0 mmol), sodium azide (1.43 g, 22.0 mmol) and zinc bromide (4.5 g, 20.0 mmol) in water (50 mL) was refluxed for one day. Additional water (40 mL), HCl (3M, 30 mL) and EtOAc (200 mL) were added subsequently. The mixture was stirred until no solid in the aqueous layer. The mixture was then portioned. The aqueous solution was further extracted with EtOAc (3×60 mL). The combined EtOAc was concentrated. The residue was treated with NaOH (0.25 M, 200 mL). After stirred for 50 min, insoluble material was filtered, washed with NaOH (1M). The filtrate was then acidified with HCl (conc.) to pH 3. The resulting white precipitate was filtered, washed with water and dried in vacuo to obtain 1-[4-(2H-tetrazol-5-yl)-phenyl]-ethanone as white solid. 1H NMR (DMSO-d6) δ 8.17–8.10 (m, 4H), 2.61 (s, 3H). MS m/z=188 (M+).
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:11]=[CH:10][C:7]([C:8]#[N:9])=[CH:6][CH:5]=1)(=[O:3])[CH3:2].[N-:12]=[N+:13]=[N-:14].[Na+].Cl.CCOC(C)=O>O.[Br-].[Zn+2].[Br-]>[N:9]1[NH:12][N:13]=[N:14][C:8]=1[C:7]1[CH:10]=[CH:11][C:4]([C:1](=[O:3])[CH3:2])=[CH:5][CH:6]=1 |f:1.2,6.7.8|

Inputs

Step One
Name
Quantity
2.9 g
Type
reactant
Smiles
C(C)(=O)C1=CC=C(C#N)C=C1
Name
Quantity
1.43 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
4.5 g
Type
catalyst
Smiles
[Br-].[Zn+2].[Br-]
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Name
Quantity
200 mL
Type
reactant
Smiles
CCOC(=O)C
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred until no solid in the aqueous layer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for one day
Duration
1 d
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was further extracted with EtOAc (3×60 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined EtOAc was concentrated
ADDITION
Type
ADDITION
Details
The residue was treated with NaOH (0.25 M, 200 mL)
STIRRING
Type
STIRRING
Details
After stirred for 50 min
Duration
50 min
FILTRATION
Type
FILTRATION
Details
insoluble material was filtered
WASH
Type
WASH
Details
washed with NaOH (1M)
FILTRATION
Type
FILTRATION
Details
The resulting white precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
N=1NN=NC1C1=CC=C(C=C1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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